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molecular formula C6H5Cl2NO B1218435 4-Amino-2,6-dichlorophenol CAS No. 5930-28-9

4-Amino-2,6-dichlorophenol

Cat. No. B1218435
M. Wt: 178.01 g/mol
InChI Key: KGEXISHTCZHGFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05866611

Procedure details

Acetic anhydride (7.lml) was added to a suspension of 4-amino-2,6-dichlorophenol (5.34 g) in-water (50 ml). The mixture was stirred at reflux for 2 hours. The reaction mixture was cooled to ambient temperature and the crude product was collected by filtration, washed with water and then washed with pentane to give 4-acetamido-2,6-dichlorophenol as a solid (5.6 g), m.p. 151°-152°; NMR ([CD3 ]2SO): 2.0(3H,s), 7.58(2H,s) and 9.92(2H,br s); m/z 220 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.34 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[NH2:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([OH:16])=[C:11]([Cl:17])[CH:10]=1>O>[C:1]([NH:8][C:9]1[CH:14]=[C:13]([Cl:15])[C:12]([OH:16])=[C:11]([Cl:17])[CH:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5.34 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)Cl)O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crude product was collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with pentane

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC(=C(C(=C1)Cl)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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